1h-Benzimidazole-1-butanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62780-80-7 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(benzimidazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C11H14N2O/c14-8-4-3-7-13-9-12-10-5-1-2-6-11(10)13/h1-2,5-6,9,14H,3-4,7-8H2 |
InChI Key |
SEQLNTGSELNDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 1h Benzimidazole 1 Butanol and Its Derivatives
Established Synthetic Routes to the 1H-Benzimidazole Core Structure
The construction of the benzimidazole (B57391) nucleus is a well-trodden path in organic synthesis, with several established methods. These techniques primarily revolve around the condensation of o-phenylenediamines with various carbonyl-containing compounds.
Conventional Condensation Reactions for Benzimidazole Synthesis
The Phillips-Ladenburg reaction is a classic and widely used method for synthesizing benzimidazoles. growingscience.comsemanticscholar.org This approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as esters, acid anhydrides, and acid chlorides. growingscience.com The reaction is typically carried out under acidic conditions and at elevated temperatures. semanticscholar.org For instance, reacting o-phenylenediamine (B120857) with a carboxylic acid in the presence of a mineral acid like hydrochloric acid yields the corresponding 2-substituted benzimidazole. semanticscholar.org
Another conventional method is the Weidenhagen reaction, which utilizes aldehydes or ketones as the carbonyl source. semanticscholar.org In this process, o-phenylenediamine reacts with an aldehyde or ketone, often in the presence of an oxidizing agent like copper acetate, to form the benzimidazole ring. semanticscholar.org The reaction can be performed in water or alcohol. semanticscholar.org
A variety of catalysts have been employed to improve the efficiency of these condensation reactions. For example, ammonium (B1175870) chloride has been used as a catalyst for the condensation of o-phenylenediamine with aromatic acids in ethanol (B145695), achieving good yields. semanticscholar.org Polyphosphoric acid (PPA) has also been utilized to facilitate the reaction between o-phenylenediamine and aromatic carboxylic acids. semanticscholar.org
| Reaction Name | Reactants | Typical Conditions | Key Features |
| Phillips-Ladenburg | o-phenylenediamine, Carboxylic Acid (or derivative) | Acidic (e.g., HCl), High Temperature | Versatile for 2-substituted benzimidazoles |
| Weidenhagen | o-phenylenediamine, Aldehyde or Ketone | Oxidizing agent (e.g., copper acetate) | Utilizes aldehydes/ketones as carbonyl source |
Microwave-Assisted Synthesis Approaches for Benzimidazole Derivatives
In recent years, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. pharmainfo.inbenthamdirect.com This technology allows for rapid and efficient chemical transformations, often leading to higher yields and shorter reaction times. benthamdirect.comscilit.com
The synthesis of benzimidazole derivatives has greatly benefited from microwave irradiation. derpharmachemica.comjournalijcar.org For instance, the condensation of o-phenylenediamines with aldehydes can be carried out under microwave irradiation in the presence of an ionic liquid like [BMIM]HSO4, providing excellent yields for both electron-donating and electron-withdrawing substituted aromatic aldehydes. mdpi.com This method is notable for its speed and the high purity of the resulting products. mdpi.com In some cases, these reactions can be performed without a catalyst, further enhancing the green credentials of the process. benthamdirect.com Studies have shown that microwave-assisted synthesis can reduce reaction times from hours to just 5-10 minutes, with yields often exceeding 90%. benthamdirect.comscilit.com
The use of solid supports, such as silica (B1680970), in conjunction with microwave irradiation has also been explored for the synthesis of benzimidazole derivatives. mdpi.com This approach offers the advantages of easy product isolation and catalyst recycling. growingscience.com
Strategies for N1-Substitution with the Butanol Moiety in 1H-Benzimidazole-1-butanol Synthesis
The introduction of a butanol group at the N1 position of the benzimidazole ring is a key step in the synthesis of this compound. A direct approach to this synthesis involves the reaction of 1H-benzimidazole with 4-chlorobutanol. However, a more direct synthesis of a related compound, 1H-benzimidazole-1-methanol, is achieved by reacting 1H-benzimidazole with formaldehyde (B43269). This suggests that a similar reaction with butanal, followed by reduction, could be a viable route.
A common strategy for N-alkylation of benzimidazoles involves reacting the benzimidazole with an appropriate alkyl halide in the presence of a base. nih.gov For the synthesis of this compound, this would involve reacting 1H-benzimidazole with a 1-halobutane (e.g., 1-bromobutane) or a 4-halobutanol derivative. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can facilitate this reaction, particularly when using an aqueous base like potassium hydroxide. researchgate.net
Another effective method for N-alkylation utilizes sodium dodecyl sulphate (SDS) in an aqueous basic medium. lookchem.com This approach has been shown to provide high yields of N-alkylated products in a shorter reaction time, even for less reactive alkyl halides at slightly elevated temperatures (55-60°C). lookchem.com
Derivatization Strategies for this compound Analogues
The versatility of the benzimidazole scaffold allows for extensive derivatization to create a library of analogues with potentially enhanced biological activities. fiveable.me These modifications can be broadly categorized into substitutions at the second nitrogen of the imidazole (B134444) ring and substitutions on the fused benzene (B151609) ring.
Modifications at the Benzimidazole Nitrogen (N-Alkylation, N-Substitution)
The nitrogen atom at position 3 of the benzimidazole ring is a common site for modification. N-alkylation, the introduction of an alkyl group, is a frequently employed strategy. This can be achieved by reacting the N1-substituted benzimidazole, such as this compound, with an alkyl halide in the presence of a base. nih.gov This allows for the introduction of a wide variety of alkyl chains, which can influence the compound's lipophilicity and, consequently, its pharmacokinetic properties.
Besides simple alkyl groups, more complex moieties can be introduced. For example, N-alkylation with substituted benzyl (B1604629) halides has been used to synthesize a range of N,2,6-trisubstituted 1H-benzimidazole derivatives. nih.gov The use of microwave irradiation can significantly accelerate these N-alkylation reactions. nih.gov
It is also possible to introduce other functional groups at this position. For instance, reaction with formaldehyde can lead to the formation of a hydroxymethyl group, which can then be further modified.
Substitutions on the Benzene Ring of the Benzimidazole Nucleus
The benzene ring of the benzimidazole nucleus offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. Electrophilic substitution reactions are commonly used to introduce substituents onto the benzene ring. longdom.org The positions most susceptible to electrophilic attack are typically the 5- and 6-positions. longdom.org
Common substituents that can be introduced include halogens (e.g., chloro, bromo), nitro groups, and alkyl groups. For example, the bromination of 2-amino-1-methylbenzimidazole (B158349) results in the formation of mono- and di-bromo substituted compounds at the 5- and 6-positions. longdom.org
Chemical Transformations of the Butanol Side Chain
The butanol side chain attached to the nitrogen atom of the benzimidazole ring in this compound offers a reactive handle for various chemical modifications. These transformations allow for the synthesis of a diverse range of derivatives with potentially altered physicochemical properties and biological activities. The primary reactions involving the butanol side chain are centered around the terminal hydroxyl group and the alkyl chain itself.
Key chemical transformations of the butanol side chain include oxidation, esterification, and etherification. These reactions are fundamental in synthetic organic chemistry for the functionalization of alkyl alcohols.
Oxidation: The primary alcohol of the butanol side chain can be oxidized to afford either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. For instance, the use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively yield the corresponding aldehyde, 1H-benzimidazol-1-yl-butanal. More potent oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic media, would lead to the formation of the carboxylic acid derivative, 4-(1H-benzimidazol-1-yl)butanoic acid. The oxidation of the butyl side chain to produce carboxylic acid derivatives has been noted for related benzimidazole compounds.
Esterification: The hydroxyl group of the butanol side chain can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be promoted by coupling agents. For example, the reaction of this compound with acetic anhydride (B1165640) would yield 4-(1H-benzimidazol-1-yl)butyl acetate. The esterification of n-butanol with acetic acid has been efficiently catalyzed by Brønsted acidic ionic liquids, suggesting a potential green approach for such transformations. rsc.org
Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloro- or bromo-derivative, respectively. These halogenated derivatives then serve as versatile intermediates for further functionalization, such as the introduction of amines, azides, or other nucleophiles.
Below is a table summarizing these potential transformations:
| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |
| Oxidation (mild) | Pyridinium chlorochromate (PCC) | Aldehyde | 1H-benzimidazol-1-yl-butanal |
| Oxidation (strong) | Potassium permanganate (KMnO₄) | Carboxylic Acid | 4-(1H-benzimidazol-1-yl)butanoic acid |
| Esterification | Acetic anhydride, acid catalyst | Ester | 4-(1H-benzimidazol-1-yl)butyl acetate |
| Substitution | Thionyl chloride (SOCl₂) | Alkyl chloride | 1-(4-chlorobutyl)-1H-benzimidazole |
Green Chemistry Principles Applied to this compound Synthesis
The synthesis of benzimidazole derivatives, including this compound, has traditionally involved methods that are often associated with harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. chemmethod.com In recent years, the principles of green chemistry have been increasingly applied to mitigate these environmental concerns. These approaches focus on the use of alternative energy sources, greener solvents, and efficient catalytic systems to improve the sustainability of the synthetic processes.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. jocpr.com For the synthesis of benzimidazole derivatives, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reaction profiles. asianpubs.orgjchemrev.comtandfonline.com The synthesis of various N-alkylated benzimidazoles has been successfully achieved using microwave irradiation. For instance, the N-alkylation of 1H-benzimidazole with butyl bromide, a key step in the synthesis of a related isomer, can be accelerated from 5 hours under conventional heating to 1.7 hours using microwave irradiation. A general protocol for the microwave-assisted synthesis of benzimidazoles involves the reaction of o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst, with reactions often completing in under 5 minutes. asianpubs.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of benzimidazole derivatives. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.netnih.gov This technique has been successfully employed for the one-pot synthesis of substituted benzimidazoles from o-phenylenediamines and aldehydes, often using recyclable catalysts and environmentally benign solvents like ethanol/water mixtures. researchgate.netdoi.org The use of ultrasound can lead to shorter reaction times and high yields, making it an attractive green methodology. doi.org
Green Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. Water, ethanol, glycerol, and polyethylene (B3416737) glycol (PEG) have been explored as green solvents for benzimidazole synthesis. researchgate.net Solvent-free reaction conditions, where the reactants are ground together, sometimes with a solid support, represent an even greener approach by completely eliminating the need for a solvent. researchgate.net
The use of reusable and non-toxic catalysts is another cornerstone of green benzimidazole synthesis. Various catalysts have been investigated, including:
Reusable nano-catalysts: Zinc ferrite (B1171679) (ZnFe₂O₄) has been used as a recyclable catalyst for the ultrasound-assisted synthesis of benzimidazoles. doi.org
Acidic ionic liquids: These have been shown to be effective and recyclable catalysts for reactions such as esterification, which is relevant to the modification of the butanol side chain. rsc.orgacademie-sciences.fr
Polymer-supported catalysts: These can be easily recovered and reused for multiple reaction cycles, reducing waste and cost.
The table below summarizes some of the green chemistry approaches applicable to the synthesis of N-alkylated benzimidazoles.
| Green Approach | Methodology | Key Advantages | Relevant Findings |
| Alternative Energy | Microwave Irradiation | Reduced reaction times, higher yields, cleaner products. jocpr.comasianpubs.org | N-alkylation of benzimidazole with butyl bromide is significantly faster. |
| Alternative Energy | Ultrasound Irradiation | Enhanced reaction rates, milder conditions, high yields. researchgate.netdoi.org | Efficient one-pot synthesis of benzimidazoles using recyclable catalysts. doi.org |
| Green Solvents | Use of water, ethanol, PEG, or solvent-free conditions. | Reduced toxicity and environmental impact. researchgate.net | N-alkylation can be performed in green solvents like PEG-600. researchgate.net |
| Green Catalysts | Recyclable nano-catalysts, ionic liquids, polymer-supported catalysts. | Catalyst reusability, reduced waste, lower cost. rsc.orgdoi.org | ZnFe₂O₄ and acidic ionic liquids have proven effective. rsc.orgdoi.org |
While specific research focusing exclusively on the green synthesis of this compound is limited, the principles and methodologies successfully applied to the broader class of N-alkylated benzimidazoles provide a clear and promising roadmap for its environmentally benign production.
Structure Activity Relationship Sar and Structural Determinants of Biological Activity of 1h Benzimidazole 1 Butanol Derivatives
Fundamental Principles Governing Benzimidazole (B57391) Scaffold SAR
The biological activity of benzimidazole derivatives is intrinsically linked to their ability to interact with various biological targets, which is governed by a set of fundamental principles. The benzimidazole nucleus, being isosteric to naturally occurring purine (B94841) bases, can interact with biopolymers, contributing to its broad spectrum of activities. Key to its pharmacological versatility is the potential for substitution at the N-1, C-2, and benzene (B151609) ring (C-4, C-5, C-6, and C-7) positions.
Substitutions on the benzimidazole scaffold modulate its physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its binding affinity to target receptors. For instance, lipophilic substitutions can enhance membrane permeability, a crucial factor for reaching intracellular targets. The planar structure of the benzimidazole ring system facilitates π-π stacking interactions with aromatic residues in protein binding sites, while the nitrogen atoms can act as hydrogen bond donors or acceptors.
The diverse biological activities of benzimidazoles, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, arise from these varied interactions with different biological macromolecules. The specific nature and position of the substituents are critical in determining the precise biological activity and potency of the resulting derivative.
Influence of N1-Substitution on Biological Activity Profiles
The substitution at the N-1 position of the benzimidazole ring plays a pivotal role in defining the biological activity of its derivatives. N-alkylation, in particular, has been shown to significantly influence the chemotherapeutic efficacy of these compounds. The nature of the alkyl group, including its length, branching, and the presence of functional groups, can modulate the compound's interaction with target molecules.
In the case of 1H-Benzimidazole-1-butanol, the presence of the butanol group at the N-1 position introduces a flexible four-carbon chain with a terminal hydroxyl group. While one study on N-Butyl-1H-benzimidazole suggests that the butyl substituent does not significantly alter the conjugation and structural organization of the benzimidazole core, the functional group at the end of the chain can have a profound impact on bioactivity. The hydroxyl group of the butanol moiety can participate in hydrogen bonding interactions with the target protein, potentially enhancing binding affinity.
The length and nature of the N-1 alkyl chain can influence various properties. For instance, increasing the chain length can enhance lipophilicity, which may improve cell membrane penetration. However, an optimal length is often required, as excessively long chains can lead to decreased solubility and steric hindrance.
| N1-Substituent | General Impact on Biological Activity | Potential Interactions |
|---|---|---|
| Short Alkyl Chains (e.g., Methyl, Ethyl) | Variable; can enhance activity depending on the target. | Hydrophobic interactions. |
| Longer Alkyl Chains (e.g., Butyl, Hexyl) | Often increases lipophilicity, potentially improving cell penetration. | Enhanced hydrophobic interactions. |
| Functionalized Alkyl Chains (e.g., Butanol) | Can introduce specific interactions like hydrogen bonding via the functional group. | Hydrogen bonding, dipole-dipole interactions. |
| Bulky Groups (e.g., Benzyl) | Can provide additional π-stacking interactions and may enhance potency. | Hydrophobic and π-π stacking interactions. |
Impact of Substituents on the Benzene Ring on Biological Activity
Substituents on the benzene portion of the benzimidazole nucleus have a profound effect on the electronic properties and, consequently, the biological activity of the molecule. The nature of these substituents, whether electron-donating or electron-withdrawing, can alter the electron density of the entire ring system, influencing its reactivity and interaction with biological targets.
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups are considered electron-donating. These groups increase the electron density of the benzene ring, which can enhance the nucleophilicity of the benzimidazole system. This increased electron density can strengthen π-π stacking interactions and hydrogen bonding capabilities, potentially leading to enhanced biological activity.
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) are electron-withdrawing. They decrease the electron density of the benzene ring, which can affect the molecule's ability to interact with certain biological targets. However, in some cases, EWGs can enhance activity by creating favorable electronic interactions with the active site of an enzyme or receptor, or by influencing the molecule's metabolic stability. For example, the presence of a chlorophenyl group can enhance the electron-withdrawing capabilities and influence reactivity.
The position of the substituent on the benzene ring (positions 4, 5, 6, and 7) is also critical. The electronic and steric effects of a substituent can vary depending on its location, leading to different biological outcomes.
| Substituent Type | Example Groups | General Effect on Benzene Ring | Potential Impact on Biological Activity |
|---|---|---|---|
| Electron-Donating Groups (EDGs) | -CH3, -OH, -OCH3 | Increase electron density. | May enhance binding through stronger non-covalent interactions. |
| Electron-Withdrawing Groups (EWGs) | -NO2, -CN, -Cl, -F | Decrease electron density. | Can modulate activity; may enhance binding to specific targets or improve metabolic stability. |
Conformational Analysis and its Correlation with Biological Efficacy
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. For this compound derivatives, the flexibility of the N1-butanol side chain allows the molecule to adopt various conformations.
Conformational analysis aims to identify the low-energy, stable conformations that a molecule is likely to adopt. These preferred conformations are the ones that are most likely to be biologically active. The rotation around the single bonds in the butanol chain and the bond connecting the nitrogen to the benzimidazole ring allows for a range of spatial arrangements of the hydroxyl group relative to the core benzimidazole structure.
The bioactive conformation, the specific 3D arrangement a molecule adopts when it binds to its target, may or may not be the lowest energy conformation in solution. The binding energy released upon interaction with the target can compensate for the energy required to adopt a higher-energy conformation. Computational methods, such as molecular modeling, are often employed to predict the likely bioactive conformations and to understand how different substituents influence the conformational preferences of the molecule. A conformational analysis of some benzimidazole derivatives has been performed to rationalize their affinity and selectivity for specific biological targets.
Stereochemical Considerations in this compound Derivatives and their Bioactivity
Stereochemistry plays a crucial role in the biological activity of chiral molecules. If a this compound derivative possesses a chiral center, its different stereoisomers (enantiomers or diastereomers) can exhibit significantly different biological activities. A chiral center could be introduced, for example, by substitution on the butanol chain.
Biological systems, being chiral themselves, can differentiate between stereoisomers. This often results in one isomer having a much higher affinity for the target receptor or being metabolized differently than the other isomer(s). This phenomenon is known as stereoselectivity.
For instance, if the butanol chain of a this compound derivative were to be substituted, creating a chiral carbon, the resulting enantiomers could have distinct pharmacological profiles. One enantiomer might be a potent agonist, while the other could be a weak agonist, an antagonist, or even inactive. Therefore, the synthesis and biological evaluation of individual stereoisomers are often necessary to fully understand the SAR and to identify the most potent and selective therapeutic agent. While specific studies on the stereochemistry of this compound are not widely available, the principles of stereoisomerism in drug action are well-established and would apply to any chiral derivatives within this class of compounds.
Lack of Specific Research Data Precludes Article Generation on this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the computational and theoretical investigations of the chemical compound This compound . This includes a lack of specific data related to its quantum chemical properties and molecular docking simulations.
The user's request specified a detailed article structured with precise sections and subsections, including:
Quantum Chemical Studies: Molecular geometry optimization, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and analysis of non-covalent interactions.
Molecular Docking and Dynamics Simulations: Predictions of ligand-target binding affinity.
Furthermore, the instructions required the inclusion of detailed research findings and data tables, which are contingent upon the existence of primary research studies.
While extensive computational data is available for the structurally similar compound N-Butyl-1H-benzimidazole , this molecule lacks the terminal hydroxyl (-OH) group present in this compound. The presence of this functional group would significantly alter the compound's electronic structure, polarity, potential for hydrogen bonding, and reactivity. Consequently, substituting data from N-Butyl-1H-benzimidazole would not be scientifically accurate for this compound and would not adhere to the strict focus of the user's request.
Without access to specific computational studies, generating a thorough, informative, and scientifically accurate article with the required data tables and detailed findings for this compound is not possible. Proceeding would require speculation or the generation of scientifically unfounded data, which falls outside the scope of providing accurate and factual information.
Therefore, the article on the computational and theoretical investigations of this compound, as outlined, cannot be created at this time. Should relevant scientific studies be published in the future, the generation of such an article would become feasible.
Computational and Theoretical Investigations of 1h Benzimidazole 1 Butanol
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Identification of Key Binding Site Residues and Molecular Interaction Motifs
Molecular docking simulations are a cornerstone of computational chemistry, offering insights into the binding affinities and interaction patterns between a ligand, such as a 1H-benzimidazole derivative, and a target protein. eprajournals.com This process computationally places the ligand into the binding site of a protein whose three-dimensional structure has been determined, typically through methods like X-ray crystallography. eprajournals.com The success of a docking program relies on two critical components: the search algorithm, which explores possible ligand conformations and orientations, and the scoring function, which estimates the binding affinity for each pose. eprajournals.com
For the benzimidazole (B57391) scaffold, molecular docking studies have revealed recurring interaction motifs that are crucial for its biological activity. These studies, conducted on various protein targets, help to identify the key amino acid residues that form stabilizing interactions. A common and significant interaction is the π–π stacking between the aromatic system of the benzimidazole ring and the side chain of aromatic amino acids like Tryptophan (Trp) or Tyrosine (Tyr). researchgate.net For instance, in studies involving butyrylcholinesterase (BuChE), the benzimidazole group has been shown to form a π–π aromatic stack with the side chain of Trp82. researchgate.net
Hydrogen bonding is another critical interaction motif. The nitrogen atoms within the benzimidazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. ukm.my This allows for specific interactions with residues in the protein's binding pocket. Docking studies have proposed a putative hydrogen bond interaction between a protonated benzimidazole nitrogen and the carbonyl group of a Histidine (His) backbone, such as His438 in BuChE. researchgate.net Additionally, hydrophobic and van der Waals interactions play a significant role in the complementarity of benzimidazole derivatives with the binding pocket of target proteins like the Epidermal Growth Factor Receptor (EGFR). ukm.my
These computational analyses provide a detailed map of the molecular interactions that govern the binding of benzimidazole derivatives, guiding the rational design of more potent and selective inhibitors. eprajournals.comukm.my
Table 1: Potential Molecular Interactions for 1H-Benzimidazole-1-butanol Based on Benzimidazole Scaffold Studies
| Interaction Type | Key Residue Examples | Description |
|---|---|---|
| π-π Stacking | Trp82, Tyr102, Phe75 | The aromatic benzimidazole core interacts with the aromatic side chains of Tryptophan, Tyrosine, or Phenylalanine. researchgate.netnih.gov |
| Hydrogen Bonding | His438, Asn67, Glu105 | The nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors or donors with polar amino acid residues. researchgate.netnih.gov |
| Hydrophobic Interactions | Ile69, Val20, Val21 | Non-polar parts of the compound, such as the butyl chain, can form favorable interactions with hydrophobic residues. nih.govresearchgate.net |
In Silico Pharmacokinetic Prediction and ADMET Profiling
In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This early-stage profiling helps to identify candidates with favorable pharmacokinetic properties and filter out those likely to fail later in development, saving significant time and resources. nih.gov For this compound, various computational tools and models can be employed to predict its ADMET profile based on its chemical structure.
Oral bioavailability is a critical parameter for many drugs. Computational models, such as Lipinski's Rule of Five, provide a preliminary assessment of a compound's potential for oral absorption. japtronline.com This rule evaluates properties like molecular weight (MW < 500 Da), the logarithm of the octanol-water partition coefficient (logP < 5), the number of hydrogen bond donors (< 5), and the number of hydrogen bond acceptors (< 10). nih.gov Benzimidazole derivatives are frequently designed to adhere to these rules to enhance their drug-likeness. japtronline.com
More specific predictions can be made using models that estimate Human Intestinal Absorption (HIA). In silico ADMET analyses of various benzimidazole derivatives have shown that they often exhibit good absorption properties, with predicted HIA percentages frequently exceeding 90%. mdpi.com These models suggest that compounds with the this compound structure are likely to be well-absorbed through the gastrointestinal tract. mdpi.comnih.gov
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS) but is an undesirable trait for peripherally acting drugs. nih.gov The BBB is a highly selective barrier that protects the brain. nih.gov In silico models predict BBB permeability based on physicochemical properties such as lipid solubility, molecular weight, and topological polar surface area (tPSA). nih.govresearchgate.net ADMET screening of benzimidazole derivatives often includes BBB permeability prediction. mdpi.com Depending on the specific substituents, some benzimidazoles are predicted to be non-permeable, while others may cross the BBB. mdpi.com For this compound, its specific structural features would be analyzed by these models to determine its likelihood of entering the CNS.
Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. springernature.com A compound that is metabolized too quickly may not have a long enough duration of action, whereas a very stable compound could accumulate and cause toxicity. researchgate.net In silico methods predict metabolic stability by identifying potential sites of metabolism on the molecule and modeling its interaction with CYP enzymes. nih.gov Studies on N-benzyl benzimidazole compounds, for instance, have used quantitative structure-property relationship (QSPR) models to correlate molecular descriptors with metabolic stability data from mouse hepatic microsomes. nih.gov Such models can predict whether this compound is likely to be rapidly or slowly metabolized, guiding potential structural modifications to improve its pharmacokinetic profile. nih.govxenotech.com
Table 2: Predicted ADMET Profile for this compound
| Parameter | Predicted Value/Classification | Method/Basis |
|---|---|---|
| Molecular Weight | 190.24 g/mol | Calculation |
| logP (Octanol/Water) | ~2.5 - 3.0 | Predictive Models (e.g., SwissADME) |
| Lipinski's Rule of Five | Compliant (0 violations) | Based on MW, logP, H-bond donors/acceptors |
| Oral Absorption (HIA) | High | Based on general findings for benzimidazoles mdpi.com |
| BBB Permeability | Likely Permeable | Based on physicochemical properties mdpi.comresearchgate.net |
| CYP Inhibition | Potential inhibitor of some isoforms | Based on scaffold similarity to other inhibitors |
| Metabolic Stability | Moderate to High | In silico QSPR models nih.gov |
| AMES Toxicity | Non-mutagenic | Predictive Models (e.g., admetSAR) mdpi.com |
De Novo Design and Virtual Screening for Novel this compound Analogues
The 1H-benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. semanticscholar.org This makes it an excellent starting point for the design of new therapeutic agents. Computational techniques like de novo design and virtual screening are powerful strategies for exploring chemical space and identifying novel analogues of this compound with potentially enhanced activity, selectivity, or improved pharmacokinetic properties. growingscience.com
Virtual screening involves searching large compound libraries, such as the ZINC15 database which contains hundreds of millions of compounds, for molecules that are structurally similar to the lead compound or are predicted to bind to a specific target. nih.govnih.gov A common approach is ligand-based virtual screening (LBVS), where the this compound structure would be used as a query to find similar molecules through substructure searches. nih.govutrgv.edu The resulting hits are then typically filtered based on physicochemical properties (e.g., applying Lipinski's rule) to select for drug-like candidates. nih.gov
Following initial filtering, structure-based virtual screening can be employed. This involves docking the selected compounds into the active site of a biological target. researchgate.net The compounds are then ranked based on their docking scores and interaction profiles. nih.gov This high-throughput computational process allows for the rapid evaluation of vast numbers of potential analogues, prioritizing a smaller, more manageable set for chemical synthesis and biological testing. mdpi.com Through this iterative process of virtual screening, molecular docking, and synthesis, novel analogues of this compound can be developed with optimized therapeutic potential. mdpi.com
The P2Y1 receptor is a purinergic G-protein coupled receptor that is activated by adenosine (B11128) diphosphate (B83284) (ADP). It plays a crucial role in various physiological processes, including platelet aggregation, neurotransmission, and inflammatory responses. Consequently, antagonists of the P2Y1 receptor are being investigated as potential therapeutic agents for the prevention and treatment of thrombosis, neurological disorders, and other conditions. The benzimidazole scaffold has been identified as a promising starting point for the development of novel P2Y1 receptor antagonists.
In a recent study, a new class of benzimidazole-derived sulfonylureas was synthesized with the specific aim of developing selective antagonists for the P2Y1 receptor. These compounds were evaluated for their efficacy and selectivity against a panel of P2Y receptors, including P2Y1, P2Y2, P2Y4, and P2Y6, using a calcium mobilization assay.
The results of this investigation revealed that a majority of the synthesized derivatives exhibited moderate to excellent inhibitory potential against the P2Y1 receptor. Among the series, derivative 1h , which features a 3,5-dichloro and 2-hydroxy substitution pattern, demonstrated the most potent inhibition of the P2Y1 receptor, with an IC50 value of 0.19 ± 0.04 µM. This level of potency is comparable to the non-selective P2Y receptor inhibitor, suramin. Other derivatives, such as 1a , 1e , and 1f , also displayed excellent inhibitory activity against the P2Y1 receptor.
Computational docking studies were conducted to validate the inhibitory potential of these compounds and to understand their binding mechanism. The results indicated that the most potent derivatives, including 1h , bind to the receptor and interact with key amino acid residues such as Leu102, Ala106, Phe119, and Met123. Interestingly, the newly identified potent antagonist, 1h , was found to possess a more favorable solubility profile compared to a previously reported selective P2Y1 antagonist, BPTU.
The following table highlights the in vitro inhibitory activity of the most potent benzimidazole-derived sulfonylurea against the P2Y1 receptor.
| Compound | Target Receptor | IC50 Value (µM) |
| 1h (3,5-diCl, 2-OH substitution) | P2Y1 | 0.19 ± 0.04 |
This table is interactive. You can sort the data by clicking on the column headers.
These findings suggest that the benzimidazole-derived sulfonylurea scaffold is a valuable lead for the development of novel, potent, and potentially more soluble P2Y1 receptor antagonists with therapeutic potential.
Preclinical Biological Investigations and Molecular Target Elucidation of 1h Benzimidazole 1 Butanol Derivatives
In Vitro Enzyme Inhibition Studies
Modulation of Other Receptor Systems (e.g., Cannabinoid Receptors, Bradykinin (B550075) Receptors)
Benzimidazole (B57391) derivatives have been investigated for their ability to modulate various receptor systems, including cannabinoid and bradykinin receptors, which are implicated in pain, inflammation, and other physiological processes.
Cannabinoid Receptors:
Certain derivatives of cannabinol (B1662348), which share structural similarities with some heterocyclic compounds, have been shown to bind to both central (CB1) and peripheral (CB2) cannabinoid receptors. nih.gov For instance, the 1,1-dimethylheptyl (DMH) homolog of 11-hydroxycannabinol (B1229901) has demonstrated high potency as an agonist for both CB1 and CB2 receptors, with Ki values in the picomolar range. nih.gov Specifically, it binds to CB1 and CB2 receptors with Ki values of 100 ± 50 pM and 200 ± 40 pM, respectively. nih.gov Another cannabinol metabolite, 11-hydroxy-CBN, also binds effectively to both CB1 and CB2 receptors with Ki values of 38 ± 7.2 nM and 26.6 ± 5.5 nM, respectively. nih.gov
Bradykinin Receptors:
The bradykinin B1 and B2 receptors are key targets in the development of treatments for chronic pain and inflammation. zenodo.orgmdpi.com Research has led to the discovery of non-peptide antagonists for these receptors. zenodo.org Starting from a dual B1 and B2 antagonist, novel antagonists with low-nanomolar affinity for the human B1 receptor and selectivity over the B2 receptor have been designed. zenodo.org
| Compound Class | Receptor Target | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Cannabinol Derivatives | Cannabinoid Receptor 1 (CB1) | Agonist | 11-hydroxycannabinol-DMH Ki = 100 ± 50 pM | nih.gov |
| Cannabinol Derivatives | Cannabinoid Receptor 2 (CB2) | Agonist | 11-hydroxycannabinol-DMH Ki = 200 ± 40 pM | nih.gov |
| Benzimidazole Derivatives | Bradykinin B1 Receptor | Antagonist | Designed for low-nanomolar affinity and selectivity over B2. | zenodo.org |
Inhibition of Kinases (e.g., IκB Kinase)
Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often associated with diseases like cancer. jcchems.comresearchgate.net Benzimidazole derivatives have been identified as potent inhibitors of various kinases. For example, certain novel (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids have demonstrated excellent cytotoxic effects against different cancer cell lines, with half-maximal inhibitory concentration (IC50) values in the low micromolar range. Specifically, compounds 6c and 6h-j exhibited IC50 values ranging from 7.82 to 21.48 μM.
One notable benzimidazole derivative, DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole), acts as a nucleoside analog and inhibits several carboxyl-terminal domain (CTD) kinases. bohrium.com Its inhibitory activity has been quantified against casein kinase II (IC50 range of 4-10 µM), Cdk7 (IC50 = ~20 µM), Cdk8 (IC50 = ~20 µM), and Cdk9 (IC50 = 3 µM). bohrium.com
| Compound | Kinase Target | IC50 Value | Reference |
|---|---|---|---|
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives (6c, 6h-j) | Various (anticancer activity) | 7.82 - 21.48 μM | |
| DRB | Casein Kinase II | 4 - 10 µM | bohrium.com |
| DRB | Cdk7 | ~20 µM | bohrium.com |
| DRB | Cdk8 | ~20 µM | bohrium.com |
| DRB | Cdk9 | 3 µM | bohrium.com |
Inhibition of Cyclooxygenases (COX) and 5-Lipoxygenase (5-LOX) Activating Protein
Cyclooxygenases (COX):
Benzimidazole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation. researchgate.net A novel series of benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore at the C-2 position were evaluated for their in vitro inhibitory activity against COX-1 and COX-2. nih.gov Some of these compounds exhibited potent and selective COX-2 inhibition with IC50 values ranging from 0.29–3.3 μM, while showing less potent inhibition of COX-1 with IC50 values between 15.7 and 26.6 μM. researchgate.net
5-Lipoxygenase (5-LOX) Activating Protein (FLAP):
The 5-lipoxygenase (5-LOX) pathway is crucial for the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov The 5-lipoxygenase-activating protein (FLAP) is essential for this process. nih.govresearchgate.net A series of 2-substituted benzimidazol-4-ols have been identified as inhibitors of cell-free RBL-1 5-lipoxygenase. nih.gov Furthermore, virtual screening has led to the identification of 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole, which potently suppressed leukotriene formation in intact neutrophils with an IC50 of 0.31 μM. nih.gov Structural optimization of this lead compound resulted in more potent analogues with IC50 values ranging from 0.12-0.19 μM. nih.gov
| Compound Class | Target | IC50 Value | Reference |
|---|---|---|---|
| Benzimidazole derivatives with 4-(methylsulfonyl) phenyl pharmacophore | COX-1 | 15.7 - 26.6 μM | researchgate.net |
| Benzimidazole derivatives with 4-(methylsulfonyl) phenyl pharmacophore | COX-2 | 0.29 - 3.3 μM | researchgate.net |
| 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole | FLAP (Leukotriene formation) | 0.31 μM | nih.gov |
| Optimized benzimidazole analogues | FLAP (Leukotriene formation) | 0.12 - 0.19 μM | nih.gov |
Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) and Xanthine (B1682287) Oxidase (XO)
Dipeptidyl Peptidase-IV (DPP-IV):
DPP-IV inhibitors are a class of oral hypoglycemics for the management of type 2 diabetes. semanticscholar.org Research has identified novel DPP-IV inhibitors, including tryptophan-containing dipeptides. semanticscholar.org Among these, Trp-Arg, Trp-Lys, and Trp-Leu demonstrated potent inhibition with IC50 values below 45 μM. semanticscholar.org
Xanthine Oxidase (XO):
Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for hyperuricemia and gout. Certain 2-aryl-1-arylmethyl-1H-benzimidazole derivatives have shown significant xanthine oxidase inhibitory activity.
| Compound Class | Target | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Tryptophan-containing dipeptides | DPP-IV | Inhibitor | IC50 values <45 μM for Trp-Arg, Trp-Lys, and Trp-Leu. | semanticscholar.org |
| 2-aryl-1-arylmethyl-1H-benzimidazoles | Xanthine Oxidase | Inhibitor | Demonstrated significant inhibitory activity. |
Inhibition of Quorum Sensing Systems (e.g., PqsR in Pseudomonas aeruginosa)
Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence and biofilm formation, making it an attractive target for antimicrobial therapies. The Pseudomonas quinolone signal regulator (PqsR) is a key component of the QS system in Pseudomonas aeruginosa. A hit-to-lead optimization of a series of PqsR inhibitors led to the discovery of potent novel compounds. researchgate.net One such compound demonstrated an IC50 of 0.25 ± 0.12 μM in the PAO1-L strain and 0.34 ± 0.03 μM in the PA14 strain of P. aeruginosa. researchgate.net These inhibitors have been shown to significantly reduce the production of pyocyanin, a virulence factor controlled by the pqs system. researchgate.net
| Compound Class | Target | Bacterial Strain | IC50 Value | Reference |
|---|---|---|---|---|
| Optimized PqsR inhibitors | PqsR | Pseudomonas aeruginosa PAO1-L | 0.25 ± 0.12 μM | researchgate.net |
| Optimized PqsR inhibitors | PqsR | Pseudomonas aeruginosa PA14 | 0.34 ± 0.03 μM | researchgate.net |
Cellular Pathway Modulation by 1H-Benzimidazole-1-butanol Derivatives
Effects on Cell Cycle Progression
Benzimidazole derivatives have been shown to exert significant effects on cell cycle progression, often leading to cell cycle arrest and apoptosis in cancer cells. For instance, a novel benzimidazole derivative, CCL299, was found to induce G1-phase cell-cycle arrest in HepG2 and HEp-2 cancer cells. This was associated with the upregulation of p-p53 (Ser15) and p21 expression and the downregulation of p-CDK2 (Thr160) expression.
Another study on a new series of benzimidazole derivatives found that one compound significantly increased the cell population in the G2/M-phase in a p53-independent manner. This compound showed significant cytotoxic activity against MCF-7, DU-145, and H69AR cancer cells with IC50 values of 17.8 ± 0.24, 10.2 ± 1.4, and 49.9 ± 0.22 μg/mL, respectively. Furthermore, some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been shown to overcome imatinib (B729) resistance in chronic myeloid leukemia cells by inducing apoptosis.
Flow cytometry analysis of a novel TBBi derivative showed an accumulation of cells in the sub-G1 phase, which is indicative of apoptotic cells. ekb.eg At a concentration of 16 µM, the percentage of cells in the sub-G1 phase was 32%. ekb.eg
| Compound | Cell Line(s) | Effect on Cell Cycle | Key Findings | Reference |
|---|---|---|---|---|
| CCL299 | HepG2, HEp-2 | G1 Phase Arrest | Upregulation of p-p53 and p21; downregulation of p-CDK2. | |
| Compound 5 (bromo-derivative) | MCF-7, DU-145, H69AR | G2/M Phase Arrest | IC50 values of 17.8, 10.2, and 49.9 μg/mL, respectively. | |
| TBBi derivative | CCRF-CEM | Sub-G1 Accumulation (Apoptosis) | 32% of cells in sub-G1 phase at 16 µM. | ekb.eg |
Interference with Purine and Amino Acid Biosynthesis Pathways
The benzimidazole core is structurally analogous to purine bases, which are fundamental components of DNA and RNA. nih.govresearchgate.net This similarity allows certain benzimidazole derivatives to act as potential antagonists in metabolic processes involving purines. Research has shown that some derivatives can target enzymes crucial for nucleotide synthesis. For instance, dihydrofolate reductase (DHFR), a key enzyme in the synthesis of purines and pyrimidines, has been identified as a potential target for the antimicrobial and anticancer activities of some N-substituted benzimidazole compounds. rsc.orgnih.govfrontiersin.org By inhibiting DHFR, these compounds can disrupt the production of essential building blocks for DNA replication and cell proliferation.
Furthermore, hybrid molecules combining purine and benzimidazole scaffolds have been synthesized to explore their potential as anticancer agents. nih.gov These hybrids leverage the structural features of both moieties to interact with biological targets. One such purine-benzimidazole hybrid demonstrated selective inhibition of Aurora-A kinase, an enzyme involved in cancer cell propagation. nih.gov The synthesis of benzimidazole derivatives can also involve the use of amino acids like aspartic acid, serine, and histidine, indicating a direct link between these fundamental biological molecules and the benzimidazole structure. nih.gov
Modulation of Inflammatory Mediator Production
Derivatives of the benzimidazole scaffold have been investigated for their ability to modulate the production of inflammatory mediators. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways associated with inflammation. mdpi.comresearchgate.net
One of the primary targets for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. nih.govnih.gov Certain 2-substituted benzimidazole derivatives have been shown to inhibit both COX-1 and COX-2, with a preference for COX-2, which is significantly involved in inflammatory pathologies. nih.govmdpi.comnih.gov In addition to COX enzymes, other targets within the inflammatory cascade have been identified for benzimidazole derivatives, including 5-lipoxygenase (5-LOX), phospholipase A2, and various pro-inflammatory cytokines. nih.goveco-vector.comresearchgate.net
Studies using in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, have demonstrated that certain benzimidazole derivatives can effectively inhibit the secretion of key pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net By targeting these multiple mediators, benzimidazole derivatives exhibit potential as multi-targeting anti-inflammatory agents. nih.govnih.gov
Preclinical Evaluation of Biological Activities in vitro Models
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antiprotozoal, Anthelmintic) in vitro Models
Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activities in various in vitro models. nih.govbanglajol.info Their efficacy has been evaluated against a range of bacterial and fungal pathogens, as well as viruses and protozoa. nih.govwu.ac.th
Antibacterial Activity: Numerous studies have confirmed the antibacterial potential of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov Potent activity has been observed against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Streptococcus faecalis. nih.govrsc.orgnih.gov The minimum inhibitory concentration (MIC) for some of these compounds has been reported in the low microgram per milliliter range, indicating significant potency. rsc.orgnih.gov
Antifungal and Antiprotozoal Activity: The antifungal activity of benzimidazole derivatives has been noted against pathogens like Candida albicans and Aspergillus niger. nih.govwu.ac.th A key mechanism for their action against fungi and protozoa is the inhibition of ergosterol (B1671047) biosynthesis. nih.govresearchgate.net Ergosterol is a vital component of the cell membranes in these organisms, and its disruption leads to cell death. nih.govresearchgate.net
Antiviral and Anthelmintic Activity: The benzimidazole scaffold is a core component of several established antiviral and anthelmintic drugs. banglajol.infowu.ac.th In vitro studies have shown that novel derivatives also possess these activities. For example, certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have been evaluated for their antiviral properties. wu.ac.th Additionally, some 1H-benzimidazole-2-yl hydrazones have exhibited excellent in vitro anthelmintic activity against Trichinella spiralis larvae. researchgate.net
| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| N,2,6-Trisubstituted 1H-benzimidazoles (e.g., 4c) | Escherichia coli | 16 | rsc.org |
| N,2,6-Trisubstituted 1H-benzimidazoles (e.g., 4c) | Streptococcus faecalis | 16 | rsc.org |
| N,2,6-Trisubstituted 1H-benzimidazoles (e.g., 3k, 3l, 4c, 4g, 4j) | MSSA & MRSA | 4-16 | rsc.org |
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles (e.g., 4k) | Candida albicans | 8 | nih.gov |
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles (e.g., 4k) | Aspergillus niger | 16 | nih.gov |
| 2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone (e.g., PS3) | C. albicans | Good activity at 100 µg/mL | wu.ac.th |
Anticancer Activity in vitro Cell Lines
The antiproliferative properties of benzimidazole derivatives have been extensively evaluated against a panel of human cancer cell lines. nih.govresearchgate.net These compounds have shown promise by inducing cytotoxic effects and inhibiting cancer cell growth through various mechanisms.
In vitro cytotoxic studies have revealed that certain benzimidazole derivatives exhibit potent anticancer activity. researchgate.net For instance, N,2,6-trisubstituted 1H-benzimidazole derivatives were found to be effective against HepG2 (liver cancer), MDA-MB-231 and MCF-7 (breast cancer), RMS (rhabdomyosarcoma), and C26 (colon carcinoma) cells, with IC50 values in the low micromolar range (2.39–10.95 µM). rsc.org Similarly, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives showed strong anticancer activity against five tested cell lines with IC50 values ranging from 1.84 to 10.28 µg/mL. nih.gov Other studies have reported activity against the HT-29 colorectal cancer cell line. cumhuriyet.edu.tr
The mechanisms underlying the anticancer effects are diverse. They include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and halts cell division. researchgate.net Other derivatives function as inhibitors of crucial enzymes like dihydrofolate reductase (DHFR), epidermal growth factor receptor (EGFR), and poly (ADP-ribose) polymerase (PARP). nih.govfrontiersin.org
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N,2,6-Trisubstituted 1H-benzimidazoles (3k, 3l, 4c, 4g, 4j) | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39–10.95 µM | rsc.org |
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles (1d, 2d, 3s, 4b, 4k) | Various (five lines) | 1.84–10.28 µg/mL | nih.gov |
| 1H-Benzimidazole-2-yl hydrazones | MCF-7, AR-230 | Similar to podophyllotoxin | researchgate.net |
| Benzimidazole/1,2,3-triazole hybrids (6i, 10e) | MCF-7 | 28 nM and 24 nM | frontiersin.org |
| Purine-benzimidazole hybrid (Compound 6) | 60 human tumor cell lines (average) | GI50 = 18.12 µM | nih.gov |
Anti-inflammatory Activity in vitro Models
The anti-inflammatory potential of benzimidazole derivatives has been substantiated through various in vitro assays that measure their effects on inflammatory cells and mediators. nih.govnih.gov
One common method is the Luminol-enhanced chemiluminescence assay, which has been used to determine the inhibitory concentration (IC50) of these compounds. nih.govnih.gov In such studies, several synthesized benzimidazole derivatives demonstrated IC50 values lower than that of the standard anti-inflammatory drug ibuprofen. nih.govnih.gov
Cell-based assays are also crucial for evaluating anti-inflammatory activity. For example, studies on RAW264.7 macrophage cells have shown that benzimidazole derivatives can inhibit the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net Other research has focused on the inhibition of enzymes such as COX, 5-LOX, and secretory phospholipase A2 (sPLA2). eco-vector.comresearchgate.net Some novel 1-H phenyl benzimidazole compounds were found to decrease inducible nitric oxide synthase (iNOS)-derived nitric oxide (NO) release, another key inflammatory mediator. eco-vector.com These findings highlight the role of benzimidazole derivatives in targeting multiple pathways of the inflammatory response. nih.govresearchgate.net
| Compound Class | In Vitro Model/Target | Observed Effect | Reference |
|---|---|---|---|
| 2-Substituted benzimidazoles (B2, B4, B7, B8) | Luminol-enhanced chemiluminescence | IC50 values lower than ibuprofen | nih.govnih.gov |
| Benzimidazole derivatives | LPS-induced RAW264.7 macrophages | Inhibition of TNF-α and IL-6 secretion | researchgate.net |
| 1-H Phenyl benzimidazoles (CS3, CS6) | Cell line models | Decreased iNOS-derived NO release, COX-2 and LOX activity | eco-vector.com |
| Benzimidazole derivatives | Secretory phospholipase A2 (sPLA2) | Strong inhibition by trifluoromethyl and methoxy (B1213986) substituted derivatives | researchgate.net |
| Benzimidazole derivative (Compound 8) | 5-lipoxygenase (5-LOX) | Potent inhibition | researchgate.net |
Antidiabetic Activity in vitro Models
Several in vitro studies have pointed to the potential of benzimidazole derivatives as agents for managing diabetes. hilarispublisher.comnih.gov These investigations have focused on their ability to influence glucose metabolism and target key proteins involved in diabetic pathways.
One study designed and synthesized a series of benzimidazole derivatives that were evaluated for their inhibitory activity against aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme linked to metabolic disorders. nih.gov Several of these compounds not only showed excellent inhibitory activity against ALDH1A1 but also effectively improved glucose consumption in HepG2 liver cancer cells. nih.gov Notably, two compounds, at a concentration of 10 µM, produced glucose consumption levels nearly equal to the standard drug Metformin at 1 mM. nih.gov
Other identified mechanisms of action include the inhibition of enzymes like protein tyrosine phosphatase 1B (PTP-1B) and dipeptidyl peptidase IV (DPP-IV), both of which are therapeutic targets for type 2 diabetes. hilarispublisher.com Furthermore, the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) have been identified as key pathways through which some benzimidazoles exert their antidiabetic effects. nih.gov Activation of AMPK, in particular, is a crucial mechanism that can stimulate glucose uptake into skeletal muscles. nih.gov
Antiparasitic Activity in vitro Models
Derivatives of 1H-benzimidazole have been the subject of extensive investigation for their potential as antiparasitic agents, demonstrating a broad spectrum of activity against various protozoa and helminths in laboratory settings. nih.gov The core benzimidazole structure is a key pharmacophore, and its derivatives are frequently screened against a range of parasites to identify broad-spectrum agents that may inhibit parasite growth through common mechanisms. nih.gov
In vitro studies have demonstrated the efficacy of these compounds against protozoan parasites such as Giardia lamblia and Entamoeba histolytica. nih.govresearchgate.net Research indicates that many synthesized benzimidazole derivatives exhibit greater antiprotozoal activity than standard drugs like Metronidazole and Albendazole (B1665689). nih.govresearchgate.net For instance, 2-methoxycarbonylamino derivatives have shown potent antiprotozoal effects against Giardia lamblia and Entamoeba histolytica, which is attributed to their ability to inhibit tubulin polymerization. researchgate.net
The anthelmintic properties of benzimidazole derivatives have also been well-documented, particularly against the helminth Trichinella spiralis. nih.gov A series of newly synthesized benzimidazolyl-2-hydrazones, when tested in vitro on encapsulated T. spiralis, were found to be more active than the clinically used drugs albendazole and ivermectin. rsc.org Notably, specific dihydroxy hydrazone derivatives (5b and 5d) achieved 100% effectiveness in killing parasitic larvae after a 24-hour incubation period at concentrations of 50 and 100 μg/ml. rsc.org However, other studies have found that while active, none of the tested compounds were as potent as Albendazole against T. spiralis. nih.gov
The versatility of the benzimidazole scaffold allows for its inclusion in drug discovery programs targeting other significant protozoan diseases, including malaria, leishmaniasis, and trypanosomiasis. nih.govedgccjournal.org
Table 1: In Vitro Antiparasitic Activity of 1H-Benzimidazole Derivatives
| Parasite Species | Compound Type | Key Findings | Reference(s) |
|---|---|---|---|
| Giardia lamblia | 1H-Benzimidazole derivatives | More active than Metronidazole and Albendazole. | nih.gov |
| Entamoeba histolytica | 1H-Benzimidazole derivatives | More active than Metronidazole and Albendazole. | nih.gov |
| Trichinella spiralis | 1H-Benzimidazole derivatives | Active, but less so than Albendazole in some studies. | nih.gov |
| Trichinella spiralis | 1H-Benzimidazole-2-yl hydrazones | More active than Albendazole and Ivermectin; some derivatives showed 100% larval killing. | rsc.org |
Antioxidant Activity in vitro Assays
The antioxidant potential of 1H-benzimidazole derivatives has been evaluated through various in vitro assays, revealing significant free radical scavenging and protective capabilities. rsc.orgmdpi.com These investigations are crucial because oxidative stress induced by reactive oxygen species (ROS) is implicated in numerous chronic diseases. mdpi.com
Several complementary in vitro tests have been employed to characterize the antioxidant activity of these compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to assess the hydrogen-donating ability of the derivatives. mdpi.com Studies have shown that benzimidazolyl thiazole (B1198619) derivatives, in particular, exhibit excellent scavenging activities, with some compounds proving more potent than the standard antioxidant butylated hydroxyanisole (BHA). Similarly, assays using the stable free radical ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have confirmed the radical scavenging efficacy of benzimidazole-2-yl hydrazones. rsc.org
Another key method involves the measurement of thiobarbituric acid reactive substances (TBARS) to quantify the inhibition of lipid peroxidation. mdpi.comnih.gov In one study, 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were assessed for their ability to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes. The results showed that most of the synthesized compounds possessed inhibitory activity on lipid peroxidation, with one derivative containing a p-bromophenyl substituent causing a 57% inhibition, compared to 65% inhibition by the standard butylated hydroxytoluene (BHT). nih.gov
Further assays used to explore antioxidant potential include:
Reducing Power Assays: These tests measure the ability of the compounds to donate electrons, thereby reducing oxidized intermediates. mdpi.com
β-Carotene Bleaching Inhibition: This assay assesses the capacity of the derivatives to protect β-carotene from oxidation. mdpi.com
Oxygen Radical Absorbance Capacity (ORAC): This assay measures the scavenging of physiologically relevant peroxyl radicals. mdpi.com
Hydroxyl Radical Averting Capacity (HORAC): This test evaluates the ability to avert damage from hydroxyl radicals. mdpi.com
Research has indicated that benzimidazole derivatives substituted at position 2 with free hydroxyl groups demonstrate significant antioxidant activity across multiple assays, including free radical trapping and inhibition of lipid peroxidation. mdpi.com
Table 2: In Vitro Antioxidant Assays for 1H-Benzimidazole Derivatives
| Assay Type | Compound Type | Key Findings | Reference(s) |
|---|---|---|---|
| DPPH Radical Scavenging | Benzimidazolyl thiazole derivatives | Showed higher radical scavenging activity than the standard BHA. | |
| ABTS Radical Scavenging | 1H-Benzimidazole-2-yl hydrazones | Demonstrated effective radical scavenging capabilities. | rsc.org |
| Lipid Peroxidation (LPO) Inhibition (TBARS) | Acetohydrazide derivatives | Exhibited inhibitory activity ranging from 15-57%. | nih.gov |
| Reducing Power | 2-substituted benzimidazoles | Compounds with free hydroxyl groups showed significant activity. | mdpi.com |
| β-Carotene Bleaching Inhibition | 2-substituted benzimidazoles | Demonstrated protective capacity against oxidation. | mdpi.com |
| Oxygen Radical Absorbance Capacity (ORAC) | 1H-Benzimidazole-2-yl hydrazones | Showed moderate to high ability to scavenge peroxyl radicals. | mdpi.com |
Advanced Analytical Characterization in 1h Benzimidazole 1 Butanol Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount for determining the molecular structure of 1H-Benzimidazole-1-butanol. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming its identity.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzimidazole (B57391) ring and the butanol side chain. The aromatic protons on the benzene (B151609) portion of the benzimidazole ring typically appear in the downfield region (approximately 7.2-7.8 ppm). The unique proton at the C2 position of the imidazole (B134444) ring would likely resonate even further downfield (around 8.0 ppm). The protons of the butanol chain would appear in the upfield region. The methylene (B1212753) group attached to the benzimidazole nitrogen (N-CH₂) would be expected around 4.2-4.4 ppm, while the methylene group bearing the hydroxyl function (CH₂-OH) would appear around 3.5-3.7 ppm. The two central methylene groups of the butyl chain would show complex multiplets in the 1.5-2.0 ppm range. The hydroxyl proton (-OH) would present as a broad singlet, the position of which is dependent on solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The aromatic carbons would resonate between 110 and 145 ppm. The C2 carbon of the imidazole ring is typically observed around 140-150 ppm. The carbons of the butanol side chain would appear in the upfield region, with the carbon attached to the nitrogen (N-CH₂) resonating around 45-50 ppm and the carbon attached to the hydroxyl group (CH₂-OH) appearing around 60-65 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Benzimidazole Aromatic-H | 7.2 - 7.8 (m) | 110 - 145 |
| Benzimidazole C2-H | ~8.0 (s) | 140 - 150 |
| N-CH₂ (Butanol C1) | 4.2 - 4.4 (t) | 45 - 50 |
| N-CH₂-CH₂ (Butanol C2) | 1.8 - 2.0 (m) | 25 - 30 |
| CH₂-CH₂-OH (Butanol C3) | 1.5 - 1.7 (m) | 28 - 33 |
| CH₂-OH (Butanol C4) | 3.5 - 3.7 (t) | 60 - 65 |
| -OH | Variable (br s) | - |
Note: Predicted values are based on typical ranges for similar N-substituted benzimidazole derivatives. Actual experimental values may vary based on solvent and other conditions.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the terminal hydroxyl group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic benzimidazole ring and the aliphatic butanol chain would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The characteristic C=N stretching of the imidazole ring is expected in the 1630-1580 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. The C-O stretching vibration from the alcohol group would give rise to a strong band between 1050 and 1150 cm⁻¹.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=N Stretch (Imidazole) | 1580 - 1630 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |
Mass Spectrometry (MS, LC-MS, HRMS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄N₂O), the molecular weight is 190.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 190. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern is also crucial for structural confirmation. Common fragmentation pathways for N-alkylated benzimidazoles involve cleavage of the alkyl chain. A significant fragment would likely be observed at m/z 117, corresponding to the benzimidazole cation following the loss of the butanol side chain. Another prominent peak could result from the cleavage of the C-C bond alpha to the hydroxyl group. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing the compound in complex mixtures and for confirming its molecular weight during reaction monitoring.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule and is characteristic of conjugated systems. The benzimidazole ring system in this compound contains a chromophore that absorbs UV radiation. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show characteristic absorption maxima (λ_max). For N-substituted benzimidazoles, two main absorption bands are typically observed, corresponding to π→π* transitions within the aromatic system. These are generally found in the ranges of 240-250 nm and 270-285 nm. The exact position and intensity of these bands can be influenced by the solvent and the nature of the substituent on the nitrogen atom.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide structural information in solution or the gas phase, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles for this compound.
If suitable single crystals can be grown, X-ray diffraction analysis would reveal the exact conformation of the butanol side chain relative to the planar benzimidazole ring system. Furthermore, it would provide invaluable information on the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the imidazole ring, which govern the crystal packing. Such studies are critical for understanding the solid-state properties of the material. While specific crystallographic data for this compound is not widely published, analysis of related structures like (1H-Benzimidazol-1-yl)methanol reveals how intermolecular O-H···N hydrogen bonds can link molecules into chains or sheets.
Chromatographic Techniques for Purity Assessment and Analytical Characterization (e.g., Thin-Layer Chromatography)
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis. A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase (eluent), typically a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane or dichloromethane/methanol), would be used to separate the compound from starting materials, by-products, or other impurities. The position of the spot, characterized by its retention factor (R_f) value, is indicative of the compound's polarity. Visualization can be achieved under UV light (254 nm), as the benzimidazole ring is UV-active, or by using staining agents. TLC is an invaluable tool for optimizing reaction conditions and for guiding purification by column chromatography.
Future Directions and Research Opportunities in 1h Benzimidazole 1 Butanol Chemistry and Biology
Development of Novel and Efficient Synthetic Methodologies
While classical methods for benzimidazole (B57391) synthesis are well-documented, future efforts must focus on developing more efficient, cost-effective, and environmentally benign synthetic routes specifically tailored for 1H-benzimidazole-1-butanol derivatives. The exploration of modern synthetic techniques can lead to higher yields, reduced reaction times, and access to a wider diversity of chemical structures for biological screening. ijarsct.co.in
Key research opportunities include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically accelerate the synthesis of various benzimidazole derivatives. rsc.orgsemanticscholar.org Applying MAOS to the condensation of o-phenylenediamines with appropriate reagents for forming the 1-butanol (B46404) substituted core could significantly improve reaction efficiency over conventional heating methods. ijarsct.co.in
Green Chemistry Approaches: The use of eco-friendly solvents like water or ethanol (B145695), and the development of recyclable catalysts, are central to sustainable chemical synthesis. ijarsct.co.inmdpi.com Research into catalytic systems, such as nano-ZnO, for the one-pot synthesis of this compound derivatives could offer high yields and a greener footprint. mdpi.comresearchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based methodologies for the N-alkylation of a pre-formed benzimidazole ring with a 4-carbon unit or for the primary cyclization reaction would be a significant step towards efficient and industrial-scale production.
| Methodology | Potential Advantages | Research Focus | Expected Outcome |
|---|---|---|---|
| Conventional Heating | Well-established, simple setup | Optimization of catalysts and solvents | Baseline for comparison, moderate yields |
| Microwave-Assisted Synthesis (MAOS) | Rapid reaction times, higher yields, improved purity ijarsct.co.in | Screening of reaction conditions (temperature, time, power) | Highly efficient library synthesis |
| Nano-Catalyzed Reactions | High efficiency, catalyst recyclability, mild conditions mdpi.com | Development of novel nanocatalysts (e.g., ZnO, Fe3O4) | Eco-friendly and cost-effective synthesis researchgate.net |
| Flow Chemistry | Scalability, enhanced safety, precise control | Reactor design and optimization of flow parameters | Facilitation of large-scale production |
Exploration of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action
The benzimidazole core is present in numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net However, the specific biological targets of this compound derivatives remain largely unexplored. A critical future direction is the systematic screening of these compounds against diverse biological targets to uncover novel therapeutic applications.
Future research should focus on:
Broad-Spectrum Biological Screening: Systematically evaluating libraries of this compound derivatives against panels of cancer cell lines, pathogenic microbes (bacteria and fungi), and viruses. rsc.org
Enzyme Inhibition Assays: Given that many benzimidazoles act as enzyme inhibitors, screening against key enzyme families implicated in disease—such as protein kinases, topoisomerases, histone deacetylases (HDACs), and microbial enzymes like dihydrofolate reductase—is a high-priority area. rsc.orgacs.org
Mechanism of Action (MoA) Studies: Once a biological activity is identified, elucidating the underlying MoA is crucial. This can be achieved through advanced techniques like thermal shift assays to confirm target engagement, transcriptomics (RNA-seq) and proteomics to identify affected cellular pathways, and cellular imaging to observe phenotypic changes.
| Target Class | Examples | Therapeutic Area | Rationale based on Benzimidazole Scaffold |
|---|---|---|---|
| Protein Kinases | VEGFR, EGFR, CDK4/6 | Oncology | Many benzimidazole derivatives are known kinase inhibitors. researchgate.net |
| Tubulin | Colchicine Binding Site | Oncology | The benzimidazole nucleus is a core component of tubulin polymerization inhibitors. nih.gov |
| Topoisomerases | Human Topoisomerase I/II | Oncology | Benzimidazoles can act as DNA intercalators and inhibit enzyme function. acs.org |
| Microbial Enzymes | Dihydrofolate reductase, Urease | Infectious Diseases | The scaffold is effective against various bacterial and fungal targets. rsc.orgnih.gov |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases | Benzimidazole hybrids have shown potent inhibition of these enzymes. mdpi.com |
Integration of Advanced Computational and Experimental Approaches for Drug Design
The synergy between computational and experimental methods is revolutionizing drug discovery. openmedicinalchemistryjournal.compatsnap.com Applying these integrated approaches to the this compound scaffold can rationalize the design of new derivatives, predict their biological activity, and accelerate the hit-to-lead optimization process. beilstein-journals.org
Key opportunities in this domain include:
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, molecular docking and molecular dynamics simulations can be used to predict how this compound derivatives bind to the target's active site. beilstein-journals.orgnih.gov This information guides the design of modifications to improve binding affinity and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical features of a series of compounds with their biological activity. These models can then predict the activity of novel, unsynthesized derivatives.
Virtual Screening: Large virtual libraries of this compound derivatives can be screened against pharmacophore models or docked into target structures to identify promising candidates for synthesis and experimental testing, saving significant time and resources. openmedicinalchemistryjournal.com
| Step | Computational Approach | Experimental Approach | Objective |
|---|---|---|---|
| 1. Hit Identification | Virtual screening of a this compound library | High-throughput screening (HTS) | Identify initial active compounds |
| 2. Target Validation | Molecular docking to predict binding mode | Biochemical/cellular assays (e.g., thermal shift) | Confirm interaction with the biological target |
| 3. Hit-to-Lead Optimization | QSAR modeling, molecular dynamics simulations | Synthesis of focused library of analogues | Improve potency, selectivity, and drug-like properties |
| 4. Preclinical Candidate Selection | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction | In vitro and in vivo testing | Select the most promising compound for further development |
Design of Multi-Target Directed Ligands Based on the this compound Scaffold
Complex, multifactorial diseases such as cancer and neurodegenerative disorders often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.gov The design of multi-target-directed ligands (MTDLs) is an emerging paradigm that aims to create a single chemical entity with activity against two or more targets. semanticscholar.org The versatile and synthetically tractable nature of the benzimidazole scaffold makes it an ideal foundation for creating MTDLs. mdpi.com
Future research should explore:
Molecular Hybridization: Covalently linking the this compound core with another known pharmacophore. For instance, combining it with a moiety known to inhibit beta-amyloid aggregation could yield a dual-action agent for Alzheimer's disease that also targets cholinesterase. semanticscholar.org
Scaffold Decoration: Modifying the substituents on the this compound scaffold to optimize its binding affinity for multiple, distinct targets. For example, one part of the molecule could be tailored to fit into a kinase ATP-binding pocket, while another part is designed to interact with a separate protein-protein interaction site.
| Disease Area | Potential Target Combination | Design Strategy | Therapeutic Rationale |
|---|---|---|---|
| Alzheimer's Disease | Cholinesterases (AChE/BuChE) + Beta-amyloid (Aβ) aggregation | Hybrid of this compound and a curcumin (B1669340) or resveratrol (B1683913) analogue | Simultaneously address neurotransmitter depletion and plaque formation. semanticscholar.orgsemanticscholar.org |
| Cancer | Tubulin polymerization + Histone Deacetylase (HDAC) | Fused-ring system or linked pharmacophores | Induce cell cycle arrest and epigenetic modulation for a synergistic anticancer effect. |
| Bacterial Infection | DNA Gyrase + Dihydrofolate Reductase (DHFR) | Single scaffold with functional groups targeting both enzymes | Inhibit bacterial DNA replication and folate synthesis to overcome resistance. |
Investigation of Complex Biological Systems Utilizing this compound as Molecular Probes
Beyond direct therapeutic applications, derivatives of this compound can be developed into sophisticated molecular probes to study complex biological processes. These chemical tools are invaluable for target identification, validation, and understanding cellular signaling networks.
Future opportunities in this area include:
Fluorescent Probes: Attaching a fluorophore to the this compound scaffold, while retaining its binding affinity for a specific target, would allow for the visualization of the target's localization and dynamics within living cells using fluorescence microscopy.
Affinity-Based Probes: Incorporating a reactive group or a biotin (B1667282) tag onto the scaffold can create probes for affinity-based protein profiling (ABPP). These probes can be used to covalently label their protein targets in a complex biological sample, enabling the identification of novel binding partners and off-targets.
Photoaffinity Probes: Designing derivatives with a photoreactive group would allow for light-induced covalent crosslinking to the biological target. This technique is powerful for unequivocally identifying the direct binding partners of a compound in a cellular context.
| Probe Type | Required Modification | Application | Information Gained |
|---|---|---|---|
| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) | Live-cell imaging, fluorescence polarization assays | Target localization, dynamics, and binding affinity |
| Affinity Probe (Biotinylated) | Attachment of a biotin tag via a linker | Target pull-down experiments, proteomics | Identification of primary targets and binding partners |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., diazirine, benzophenone) | Covalent labeling of targets in situ | Irreversible and definitive target identification |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1H-Benzimidazole-1-butanol derivatives, and what reaction conditions are critical for optimizing yields?
- Answer: 1H-Benzimidazole derivatives are typically synthesized via condensation reactions between o-phenylenediamine and carbonyl-containing precursors under acidic or catalytic conditions. For example, one-pot methods using acetic acid as a catalyst at reflux temperatures (~120°C) have achieved yields >80% for structurally related compounds like 2-(indol-3-yl)benzimidazoles . Critical parameters include stoichiometric control of the aldehyde/ketone precursor, reaction time (12–24 hours), and inert gas purging to prevent oxidation. Solvent choice (e.g., ethanol or DMF) also significantly impacts regioselectivity and purity .
Q. How is this compound structurally characterized using spectroscopic and crystallographic methods?
- Answer: Structural confirmation involves:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks. For example, aromatic protons in benzimidazole rings typically resonate at δ 7.2–8.5 ppm, while butanol substituents show signals at δ 1.4–3.8 ppm .
- X-ray crystallography : Single-crystal studies (e.g., using Mo-Kα radiation) resolve bond lengths (e.g., C–N ≈ 1.33 Å) and dihedral angles, confirming planar benzimidazole cores and substituent orientation .
- Mass spectrometry : HRMS validates molecular formulas (e.g., [M+H] peaks with <5 ppm error) .
Q. What are the key physicochemical properties of this compound, and how do substituents influence its stability and reactivity?
- Answer: Key properties include:
- Melting points : Derivatives with bulky substituents (e.g., p-tolyl groups) exhibit higher melting points (>300°C) due to enhanced crystallinity .
- Solubility : Polar substituents (e.g., hydroxyl groups) improve aqueous solubility, while hydrophobic groups enhance organic solvent compatibility. NIST data for related compounds show logP values ranging from 1.5–3.2 .
- Stability : Electron-withdrawing groups (e.g., nitro) increase oxidative stability, whereas electron-donating groups (e.g., methoxy) may accelerate photodegradation .
Advanced Research Questions
Q. What challenges arise in achieving regioselective substitution during the synthesis of this compound analogs, and how can computational methods address these?
- Answer: Regioselectivity challenges stem from competing nucleophilic sites (N1 vs. N3) in the benzimidazole core. Computational approaches like DFT (B3LYP/6-31G*) predict thermodynamic stability of substitution products by calculating reaction pathways and transition-state energies. For example, N1-substituted products are often favored due to lower activation energies (<50 kcal/mol) compared to N3 analogs . Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS to optimize regioselectivity .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting points) of this compound derivatives across studies?
- Answer: Discrepancies often arise from:
- Purity differences : HPLC analysis (e.g., C18 columns with UV detection at 254 nm) identifies impurities >0.1% that may alter melting points .
- Measurement conditions : Standardize protocols (e.g., DSC for melting points at 10°C/min under nitrogen) .
- Crystallographic polymorphism : Powder XRD can detect alternative crystal forms affecting solubility profiles . Contradictions should be analyzed using systematic replication studies and meta-analyses of peer-reviewed data .
Q. What experimental strategies are recommended for analyzing degradation products of this compound under varying pH and temperature conditions?
- Answer: Accelerated stability studies involve:
- Forced degradation : Expose compounds to acidic (HCl), alkaline (NaOH), and oxidative (HO) conditions at 40–80°C for 24–72 hours .
- Analytical workflows : Use LC-MS/MS to identify degradation products (e.g., hydroxylated or ring-opened derivatives) and quantify degradation kinetics .
- Mechanistic insights : Isotopic labeling (e.g., ) or EPR spectroscopy can track radical intermediates formed during photolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
